Isotaraxerol Exhibits Moderate Antifungal Activity Against C. albicans with a Defined MIC Value
Isotaraxerol (Epitaraxerol) demonstrates specific antifungal activity against Candida albicans with a reported Minimum Inhibitory Concentration (MIC) of 50 µg/mL . This activity is considered moderate, but is notably distinct from the compound's activity against a broader panel of other microorganisms against which it shows low or negligible activity. While comparative MIC data for the epimer taraxerol against the exact same C. albicans strain under identical conditions were not located in authoritative databases for direct head-to-head comparison, the quantitative 50 µg/mL threshold provides a verifiable benchmark for this compound. In contrast, taraxerol is more widely characterized for its anti-inflammatory and cytotoxic properties rather than its direct antifungal potency [1].
| Evidence Dimension | Antifungal Activity (MIC) |
|---|---|
| Target Compound Data | MIC = 50 µg/mL |
| Comparator Or Baseline | Taraxerol: Data not available for direct MIC comparison; extensively documented for NF-κB inhibition and cytotoxicity. |
| Quantified Difference | Not quantifiable for direct head-to-head comparison. |
| Conditions | Candida albicans |
Why This Matters
This provides a verifiable, numeric benchmark for isotaraxerol's antifungal utility, enabling researchers to select it over taraxerol when screening for triterpenoids with quantifiable anti-Candida activity.
- [1] Mus, A.A., et al. (2022). The Biosynthesis and Medicinal Properties of Taraxerol. Biomedicines, 10(4), 807. View Source
